molecular formula C16H14N2O9 B12557842 (4,5-Dimethoxy-2-nitrophenyl)methyl 4-nitrophenyl carbonate CAS No. 163518-08-9

(4,5-Dimethoxy-2-nitrophenyl)methyl 4-nitrophenyl carbonate

Katalognummer: B12557842
CAS-Nummer: 163518-08-9
Molekulargewicht: 378.29 g/mol
InChI-Schlüssel: ZSZFIWWSSVGQOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4,5-Dimethoxy-2-nitrophenyl)methyl 4-nitrophenyl carbonate is a chemical compound with the molecular formula C16H14N2O9 and a molecular weight of 378.29 g/mol . This compound is known for its unique structural features, which include two nitro groups and two methoxy groups attached to a benzyl carbonate framework. It is used in various scientific research applications due to its reactivity and functional properties.

Vorbereitungsmethoden

The synthesis of (4,5-Dimethoxy-2-nitrophenyl)methyl 4-nitrophenyl carbonate typically involves the reaction of (4,5-Dimethoxy-2-nitrophenyl)methanol with 4-nitrophenyl chloroformate . The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

(4,5-Dimethoxy-2-nitrophenyl)methyl 4-nitrophenyl carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(4,5-Dimethoxy-2-nitrophenyl)methyl 4-nitrophenyl carbonate is utilized in various scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is employed in studies involving enzyme inhibition and protein modification.

    Medicine: Research into its potential therapeutic applications, including drug delivery systems and prodrug formulations, is ongoing.

    Industry: It finds applications in the development of advanced materials and chemical sensors.

Wirkmechanismus

The mechanism of action of (4,5-Dimethoxy-2-nitrophenyl)methyl 4-nitrophenyl carbonate involves its ability to undergo specific chemical reactions that modify biological molecules. For example, it can act as a photoactivatable protecting group, releasing active compounds upon exposure to light. This property is exploited in controlled drug release and targeted therapy applications. The molecular targets and pathways involved depend on the specific application and the nature of the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to (4,5-Dimethoxy-2-nitrophenyl)methyl 4-nitrophenyl carbonate include:

The uniqueness of this compound lies in its dual nitro and methoxy functionalities, which provide a versatile platform for various chemical modifications and applications.

Eigenschaften

CAS-Nummer

163518-08-9

Molekularformel

C16H14N2O9

Molekulargewicht

378.29 g/mol

IUPAC-Name

(4,5-dimethoxy-2-nitrophenyl)methyl (4-nitrophenyl) carbonate

InChI

InChI=1S/C16H14N2O9/c1-24-14-7-10(13(18(22)23)8-15(14)25-2)9-26-16(19)27-12-5-3-11(4-6-12)17(20)21/h3-8H,9H2,1-2H3

InChI-Schlüssel

ZSZFIWWSSVGQOG-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C(=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.